molecular formula C6H12N2O B163939 N,N,2-trimethylaziridine-1-carboxamide CAS No. 137514-20-6

N,N,2-trimethylaziridine-1-carboxamide

Cat. No. B163939
M. Wt: 128.17 g/mol
InChI Key: VGGNVBNNVSIGKG-UHFFFAOYSA-N
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Description

“N,N,2-trimethylaziridine-1-carboxamide” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 g/mol .


Molecular Structure Analysis

The molecular structure of “N,N,2-trimethylaziridine-1-carboxamide” consists of a three-membered aziridine ring with two methyl groups and a carboxamide group attached . The InChI string representation of the molecule is InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“N,N,2-trimethylaziridine-1-carboxamide” has a molecular weight of 128.17 g/mol . It has a topological polar surface area of 23.3 Ų and a complexity of 133 . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .

Scientific Research Applications

Antitumor Activity

N,N,2-trimethylaziridine-1-carboxamide derivatives show significant promise in antitumor applications. They have demonstrated broad structure-activity relationships for antileukemic activity and remarkable activity against solid tumors like Lewis lung tumor in vivo. Some analogues are capable of effecting complete cures of advanced diseases, suggesting their potential as a new class of antitumor agents (Atwell et al., 1987). Furthermore, these compounds have been active against various solid and hematological tumor cells in culture, including strains resistant to standard treatments. Their robust in vivo activity and favorable pharmacokinetic profile mark them as candidates for further oncology indications (Lombardo et al., 2004).

Enzyme Catalysis and Stereochemistry

The aziridine-1-carboxamide derivatives have been shown to be substrates for enzymatic catalysis, leading to the resolution of enantiomers. For instance, Rhodococcus rhodochrous IFO 15564-catalyzed hydrolysis of racemic trans-3-arylaziridine-2-carboxamides resulted in enantiopure derivatives. These substrates underwent stereoselective nucleophilic ring-openings, yielding enantiopure, unnatural D-α-amino acids, which are valuable in medicinal chemistry and natural product synthesis (Morán-Ramallal et al., 2010).

Synthesis of N-Acylaziridine-2-carboxamides

A ZnCl2-catalyzed diastereoselective Joullié-Ugi three-component reaction has been established for synthesizing highly functionalized N-acylaziridine-2-carboxamide derivatives. This method allows the preparation of these compounds with diverse functionalities, demonstrating the versatility of aziridine-1-carboxamides in chemical synthesis (Angyal et al., 2018).

properties

IUPAC Name

N,N,2-trimethylaziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNVBNNVSIGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451571
Record name N,N,2-trimethylaziridine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethylaziridine-1-carboxamide

CAS RN

137514-20-6
Record name N,N,2-trimethylaziridine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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